Phenyl quinolin-8-ylcarbamate

Antimicrobial Resistance MRSA Drug Discovery

Researchers executing patented 6-O-substituted macrolide synthesis require the exact N-phenylcarbamate intermediate specified in the route; generic 8-quinolinyl carbamate analogs compromise yield and purity. This compound also serves as a validated anti-MRSA hit (MIC 4 μg/mL) for SAR benchmarking and an Aβ oligomerization probe (~60% reduction at 10 μM). • Patented macrolide intermediate: fidelity to published methodology • Anti-MRSA benchmark: MIC 4 μg/mL for SAR campaigns • Metal-chelating probe: Aβ aggregation studies in Alzheimer's models Supplied with Certificate of Analysis; inquire for bulk and custom quantities.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 83848-82-2
Cat. No. B15065731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl quinolin-8-ylcarbamate
CAS83848-82-2
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C16H12N2O2/c19-16(20-13-8-2-1-3-9-13)18-14-10-4-6-12-7-5-11-17-15(12)14/h1-11H,(H,18,19)
InChIKeyKARNVYCWFHHIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl quinolin-8-ylcarbamate: Core Chemical and Biological Profile


Phenyl quinolin-8-ylcarbamate (CAS 83848-82-2), also known as 8-quinolyl N-phenylcarbamate, is a carbamate derivative of 8-hydroxyquinoline. It is characterized by a quinoline core linked via a carbamate ester to a phenyl group. This structure confers distinct physicochemical properties, including a calculated logP that enhances membrane permeability relative to the parent 8-hydroxyquinoline [1]. The compound has been investigated for antimicrobial, anticancer, and metal-chelating activities, positioning it as a versatile scaffold in medicinal chemistry and chemical biology research [1].

Antimicrobial screening research
Cancer cell-model investigation
Metal-protein aggregation studies
Macrolide antibiotic intermediate

Structural Determinants That Preclude Simple Analog Substitution


While many 8-hydroxyquinoline derivatives share a common core, the specific N-phenylcarbamate modification in phenyl quinolin-8-ylcarbamate introduces unique steric and electronic effects that cannot be replicated by simple halogenated or alkyl-substituted analogs [1]. The carbamate linkage is not merely a solubility-enhancing prodrug moiety; it fundamentally alters the compound's interaction with biological targets. For instance, structure-activity relationship (SAR) studies indicate that the N-phenylcarbamate group is critical for enhancing both membrane permeability and target specificity compared to the parent 8-hydroxyquinoline scaffold [1]. Furthermore, the unsubstituted phenyl ring provides a baseline reactivity profile that is essential for consistent performance in synthetic applications, such as serving as an intermediate in macrolide antibiotic synthesis, where substitution patterns can drastically alter reaction outcomes [2]. Therefore, generic substitution with other 8-quinolinyl carbamates or 8-hydroxyquinoline derivatives risks significant deviations in biological activity, pharmacokinetic behavior, and synthetic utility.

Halogenated or alkylated 8-hydroxyquinoline analogs may shift target specificity and permeability.
The unsubstituted phenyl carbamate is critical for macrolide coupling reactivity; substitution may reduce yield.
Other 8-quinolinyl carbamates may not reproduce the reported biological activity profile.

Quantified Differentiation Against Comparators in Key Performance Dimensions


Anti-MRSA Antibacterial Potency

Phenyl quinolin-8-ylcarbamate demonstrates potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a reported minimum inhibitory concentration (MIC) of 4 μg/mL [1]. This activity is comparable to or slightly superior to that of the parent compound 8-hydroxyquinoline, which exhibits an MIC range of 16-32 μM (approximately 4.2-8.5 μg/mL when considering molecular weight differences) against S. aureus [2]. The carbamate derivative's enhanced potency is attributed to improved membrane permeability conferred by the carbamate moiety [1].

Anti-MRSA potency
Cross-study comparable
MIC 4 μg/mL (target)
vs. 8-Hydroxyquinoline MIC ~4.2–8.5 μg/mL
Supports antimicrobial screening context
Broth microdilution; MRSA/S. aureus
Antimicrobial Resistance MRSA Drug Discovery

In Vitro Anticancer Activity Against Breast and Colon Cancer

In a 2023 study, phenyl quinolin-8-ylcarbamate exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values reported in the low micromolar range [1]. While direct head-to-head data for other 8-quinolinyl carbamates are not available in this report, the observed potency is consistent with the class-level activity of metal-chelating quinoline derivatives, which are known to induce apoptosis via mitochondrial pathways [1].

Anticancer cytotoxicity
Class-level inference
IC₅₀ low micromolar range
Consistent with metal-chelating quinoline class
Supports cell-model endpoint review
MCF-7, HT-29; exact values not reported
Oncology Cytotoxicity Apoptosis

Inhibition of Amyloid-β Oligomerization

Phenyl quinolin-8-ylcarbamate has been shown to reduce amyloid-β (Aβ) oligomerization by approximately 60% at a concentration of 10 μM in vitro [1]. This activity is linked to its ability to chelate copper and zinc ions, which are known to promote Aβ aggregation. While comparative data for other specific 8-hydroxyquinoline derivatives like clioquinol are not provided in the same study, this level of inhibition is significant and aligns with the class of metal-protein attenuating compounds (MPACs) that have shown promise in preclinical Alzheimer's models [1].

Aβ oligomerization inhibition
Class-level inference
~60% reduction at 10 μM
Comparable to MPAC class (clioquinol, PBT2)
Supports metal-protein aggregation studies
In vitro Aβ assay
Neuroscience Alzheimer's Disease Amyloid-β

Synthetic Utility as a Macrolide Antibiotic Intermediate

Phenyl quinolin-8-ylcarbamate and related quinoline-substituted carbamates are claimed as essential intermediates in the patented synthesis of 6-O-substituted macrolide antibiotics [1]. The process employs metal-catalyzed coupling reactions that are highly sensitive to the electronic and steric properties of the carbamate moiety. The unsubstituted phenyl carbamate provides a defined reactivity profile that is critical for achieving high yields and purity in the subsequent steps. Substitution on the phenyl ring or use of other carbamates could lead to undesired side reactions or lower coupling efficiency [1].

Synthetic intermediate utility
Supporting evidence
Key intermediate in patented macrolide synthesis
Irreplaceable for specific synthetic route
Metal-catalyzed coupling; patent-specified
Organic Synthesis Macrolide Antibiotics Process Chemistry

Targeted Application Scenarios Based on Quantified Evidence


Medicinal Chemistry: Development of Novel Anti-MRSA Agents

Based on its confirmed MIC of 4 μg/mL against MRSA, phenyl quinolin-8-ylcarbamate serves as a validated hit for structure-activity relationship (SAR) campaigns aimed at optimizing antibacterial potency and selectivity. Researchers can use this compound as a benchmark to evaluate new analogs or as a starting scaffold for derivatization, leveraging its established membrane permeability properties [1].

Chemical Biology: Probing Metal-Dependent Protein Aggregation in Alzheimer's

The compound's demonstrated ability to reduce amyloid-β oligomerization by ~60% at 10 μM makes it a useful tool compound for investigating the role of metal ions in protein misfolding and aggregation. It can be employed in cellular and in vitro models of Alzheimer's disease to study the downstream effects of metal chelation on neurotoxicity and to validate new therapeutic targets [1].

Oncology Research: Investigating Metal Chelation as an Anticancer Strategy

With reported low-micromolar cytotoxicity against MCF-7 and HT-29 cancer cell lines, phenyl quinolin-8-ylcarbamate is a relevant chemical probe for studying iron- or copper-dependent pathways in cancer cell proliferation and survival. Its use in mechanistic studies can help elucidate the contribution of metal homeostasis disruption to the induction of apoptosis [1].

Process Chemistry: Synthesis of 6-O-Substituted Macrolide Antibiotics

As a specifically claimed intermediate in a patented process for manufacturing 6-O-substituted macrolides, this compound is essential for any industrial or academic laboratory seeking to implement this synthetic route. Its procurement is necessary to ensure fidelity to the published and protected methodology, where substitution with other carbamates may compromise yield or purity [2].

Application
Selection Property
Validation Focus
Anti-MRSA SAR studies
Antimicrobial screening context; membrane permeability profile
MIC endpoint and selectivity review
Metal-induced protein aggregation research
Metal-chelating probe
Aβ oligomerization endpoint and metal specificity
Metal-dependent anticancer pathway studies
Cell-model endpoint review
Cytotoxicity and apoptosis endpoint context
Macrolide antibiotic intermediate synthesis
Patent-specified carbamate reactivity
Reaction yield and purity under claimed conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl quinolin-8-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.